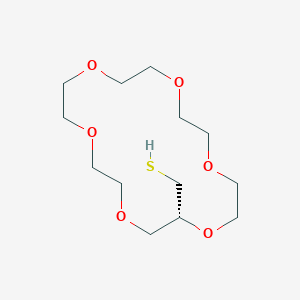
7-Iodonaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodonaphthalen-1-amine is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and an amine group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-1-amine typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the 7th position . The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodonaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include azido-naphthalenes and thio-naphthalenes.
Oxidation Reactions: Products include nitro-naphthalenes.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
7-Iodonaphthalen-1-amine has diverse applications in scientific research:
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Iodonaphthalen-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: Similar structure but lacks the iodine atom, leading to different reactivity and applications.
3-Iodonaphthalen-2-amine: Another iodinated naphthalene derivative with the iodine atom at a different position, affecting its chemical behavior.
8-Iodonaphthalen-1-carbaldehyde: Contains an aldehyde group instead of an amine, leading to different chemical properties and uses.
Uniqueness: 7-Iodonaphthalen-1-amine is unique due to the specific positioning of the iodine and amine groups, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and its utility in synthesizing complex molecules make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C10H8IN |
|---|---|
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
7-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H8IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 |
InChI-Schlüssel |
ZKCYZFQBYRRGLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



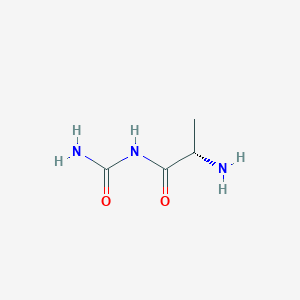
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)

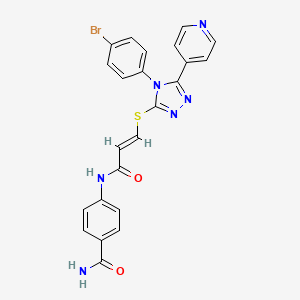
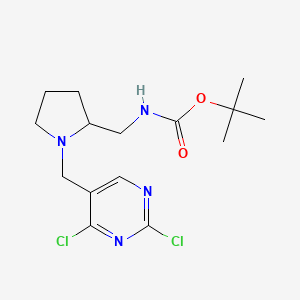
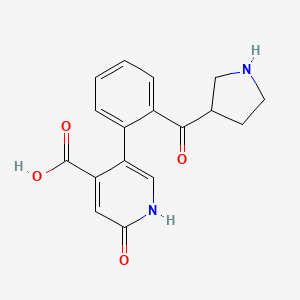
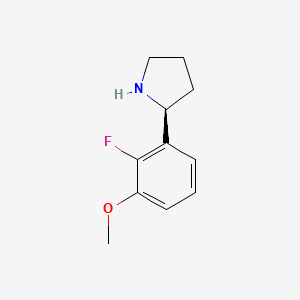


![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
